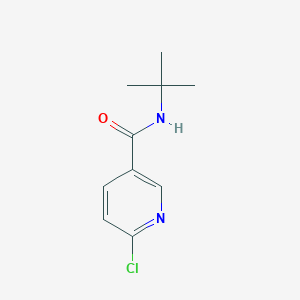

N-(tert-Butyl)-6-chloronicotinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUMMXADBUVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473525 | |

| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115309-58-5 | |

| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-6-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-Butyl)-6-chloronicotinamide (CAS: 115309-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-6-chloronicotinamide, a halogenated pyridinecarboxamide derivative, is emerging as a molecule of significant interest within medicinal chemistry and drug discovery. Its structural architecture, featuring a chlorinated pyridine core coupled with a bulky tert-butylamide group, suggests its potential as a scaffold for developing targeted therapeutics. This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloronicotinamide, encompassing its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its plausible mechanisms of action based on the established biological roles of its precursor, 6-chloronicotinic acid. This document is intended to serve as a foundational resource for researchers investigating this compound and its analogues for the development of novel therapeutic agents.

Introduction

N-(tert-Butyl)-6-chloronicotinamide (CAS Number: 115309-58-5) is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an N-tert-butylcarboxamide group at the 3-position. The presence of the chlorine atom and the bulky, lipophilic tert-butyl group are key structural features that can significantly influence its pharmacokinetic and pharmacodynamic properties. While specific biological activity data for this compound is not extensively published, its synthesis from 6-chloronicotinic acid provides a strong rationale for its investigation as a potential inhibitor of key enzymes in oncology and bacteriology, such as BRAF kinase and DNA gyrase.[1][2] This guide will synthesize the available information to provide a detailed technical overview for research and development purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, including formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.

| Property | Value | Source |

| CAS Number | 115309-58-5 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3] |

| Molecular Weight | 212.68 g/mol | [3] |

| IUPAC Name | N-(tert-butyl)-6-chloropyridine-3-carboxamide | [4] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |

| XlogP (predicted) | 2.1 | [5] |

| InChIKey | OJIUMMXADBUVFN-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of N-(tert-Butyl)-6-chloronicotinamide is achieved through a standard amide bond formation reaction between 6-chloronicotinic acid and tert-butylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid of 6-chloronicotinic acid followed by coupling with tert-butylamine.

Detailed Experimental Protocol

This protocol is a representative example of an amide coupling reaction and may require optimization for specific laboratory conditions.

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

-

Activation: Add DCC (or EDC) (1.1 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) may be observed.

-

Amine Addition: Slowly add tert-butylamine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

If DCC was used, filter off the precipitated DCU and wash the filter cake with a small amount of the reaction solvent.

-

Dilute the filtrate with additional solvent and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-(tert-Butyl)-6-chloronicotinamide as a solid.

Postulated Mechanism of Action and Biological Targets

While direct experimental evidence for the biological activity of N-(tert-Butyl)-6-chloronicotinamide is limited, its structural relationship to known inhibitors provides a strong basis for postulating its potential targets. The precursor, 6-chloronicotinic acid, is a known building block for inhibitors of BRAF kinase and bacterial DNA gyrase.[1][2]

Potential as a BRAF Kinase Inhibitor

The BRAF protein is a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation.[7] BRAF inhibitors block the ATP-binding site of the kinase, thereby inhibiting its activity.[6]

It is hypothesized that N-(tert-Butyl)-6-chloronicotinamide could act as a type I or type II BRAF inhibitor, competing with ATP for binding to the kinase domain. The chloropyridine moiety could engage in key hydrogen bonding interactions within the hinge region of the ATP binding pocket, while the tert-butyl group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Potential as a DNA Gyrase Inhibitor

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[8] It introduces negative supercoils into DNA, a process that is vital for bacterial survival.[9] Inhibitors of DNA gyrase, such as the fluoroquinolones, are potent antibacterial agents.[10] These inhibitors typically function by stabilizing the covalent complex between gyrase and cleaved DNA, leading to double-strand breaks and cell death.[8]

Given that 6-chloronicotinic acid is a precursor for DNA gyrase B inhibitors, it is plausible that N-(tert-Butyl)-6-chloronicotinamide could also target this enzyme. The nicotinamide core could interact with the ATP-binding site in the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling.

Analytical Characterization

The identity and purity of N-(tert-Butyl)-6-chloronicotinamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a prominent singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.2-1.5 ppm.[2] The chemical shifts and coupling patterns of the pyridine protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the carbons of the pyridine ring. The chemical shift of the tert-butyl methyl carbons is typically observed between 20 and 42 ppm.[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method would need to be optimized for the specific compound to ensure adequate separation from any impurities or starting materials.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following in vitro assays are recommended.

BRAF V600E Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme.

Protocol Outline:

-

Reagents: Recombinant human BRAF V600E enzyme, MEK1 (a downstream substrate), ATP, and a suitable assay buffer.

-

Procedure: a. Pre-incubate the BRAF V600E enzyme with varying concentrations of N-(tert-Butyl)-6-chloronicotinamide. b. Initiate the kinase reaction by adding MEK1 and ATP. c. After a defined incubation period, stop the reaction. d. Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA, HTRF) or mass spectrometry.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

DNA Gyrase Supercoiling Assay

This assay assesses the compound's ability to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.[11]

Protocol Outline:

-

Reagents: Purified bacterial DNA gyrase (subunits A and B), relaxed circular plasmid DNA (e.g., pBR322), ATP, and a supercoiling assay buffer.

-

Procedure: a. Incubate the DNA gyrase with varying concentrations of N-(tert-Butyl)-6-chloronicotinamide. b. Add the relaxed plasmid DNA and ATP to initiate the supercoiling reaction. c. After incubation, stop the reaction and deproteinize the DNA. d. Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Data Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.

Safety and Handling

While a specific material safety data sheet (MSDS) for N-(tert-Butyl)-6-chloronicotinamide may not be widely available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(tert-Butyl)-6-chloronicotinamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its straightforward synthesis and the established biological relevance of its precursor make it an attractive candidate for screening against key therapeutic targets, particularly in the fields of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Sources

- 1. 115309-58-5|N-(tert-Butyl)-6-chloronicotinamide|BLD Pharm [bldpharm.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Modulation of DNA supercoiling activity of Escherichia coli DNA gyrase by F plasmid proteins. Antagonistic actions of LetA (CcdA) and LetD (CcdB) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of N-(tert-Butyl)-6-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

N-(tert-Butyl)-6-chloronicotinamide, a substituted pyridine derivative, represents a pivotal molecular scaffold in the landscape of modern medicinal chemistry and drug discovery. Its unique structural features—a chlorinated pyridine ring coupled with a sterically hindering tert-butyl amide group—confer specific physicochemical properties that make it a valuable intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the molecular structure of N-(tert-Butyl)-6-chloronicotinamide, delving into its synthesis, structural elucidation through spectroscopic analysis, and its emerging significance in the development of novel therapeutic agents. As Senior Application Scientists, our goal is to not only present the fundamental characteristics of this molecule but also to provide the causal insights behind the experimental methodologies, fostering a deeper understanding for researchers engaged in the intricate process of drug design and development.

Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthetic and medicinal chemistry. These properties govern its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data for N-(tert-Butyl)-6-chloronicotinamide are summarized below.

| Property | Value | Source |

| CAS Number | 115309-58-5 | [1], [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1], [2] |

| Molecular Weight | 212.68 g/mol | [1], [2] |

| IUPAC Name | N-(tert-butyl)-6-chloropyridine-3-carboxamide | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Predicted XlogP | 2.1 | [3] |

| SMILES | CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl | [3] |

Molecular Structure and Conformation

The molecular architecture of N-(tert-Butyl)-6-chloronicotinamide is characterized by a planar pyridine ring substituted at the 3-position with a tert-butyl carboxamide group and at the 6-position with a chlorine atom.

Caption: General Synthetic Workflow for N-(tert-Butyl)-6-chloronicotinamide.

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes a robust method for the preparation of N-(tert-Butyl)-6-chloronicotinamide from 6-chloronicotinic acid.

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

tert-Butylamine

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

Step 1: Formation of 6-Chloronicotinoyl Chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-chloronicotinic acid (1.0 eq) in anhydrous DCM or toluene.

-

Carefully add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to the more reactive acid chloride, facilitating subsequent amidation.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and dissolution of the starting material).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 6-chloronicotinoyl chloride is typically used in the next step without further purification. A synthesis of 6-chloronicotinoyl chloride has been described where the crude product is obtained as a colorless solid after concentration. [4] Step 2: Amidation with tert-Butylamine

-

Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM in a clean, dry flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture helps to control the exothermicity of the amidation reaction and minimize potential side reactions.

-

In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

-

Add the solution of tert-butylamine and triethylamine dropwise to the cold solution of 6-chloronicotinoyl chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A similar procedure has been used for the synthesis of 6-chloro-nicotinic acid N-methylamide. [5] Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(tert-Butyl)-6-chloronicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation via Spectroscopic Analysis

The definitive structure of N-(tert-Butyl)-6-chloronicotinamide is confirmed through a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

tert-Butyl Group: A characteristic sharp singlet integrating to nine protons is expected in the upfield region (typically around δ 1.4 ppm). This is due to the magnetic equivalence of the nine protons of the three methyl groups.

-

Amide Proton: A broad singlet corresponding to the N-H proton is anticipated, with its chemical shift being concentration and solvent dependent.

-

Pyridine Ring Protons: Three distinct signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically δ 7.5-9.0 ppm). The coupling patterns (doublets and doublets of doublets) and coupling constants will be consistent with a 3,6-disubstituted pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

-

tert-Butyl Group: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a downfield signal, typically in the range of δ 160-170 ppm.

-

Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring, with their chemical shifts influenced by the chloro and amide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl stretching vibration will be present, typically in the range of 1630-1690 cm⁻¹.

-

N-H Bend (Amide II band): An absorption associated with the N-H bending vibration is expected around 1510-1570 cm⁻¹.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the tert-butyl group, cleavage of the amide bond, and fragmentation of the pyridine ring. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 213.07892 and [M+Na]⁺ at 235.06086. [3]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for N-(tert-Butyl)-6-chloronicotinamide itself are not extensively reported in publicly available literature, its true value lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The chlorinated pyridine core is a common motif in many pharmaceuticals, and the tert-butyl amide functionality can be a key pharmacophoric element or a precursor for further chemical modifications.

The structural features of N-(tert-Butyl)-6-chloronicotinamide make it an attractive starting material for the synthesis of various classes of compounds, including:

-

Kinase Inhibitors: The pyridine ring is a well-established scaffold for the design of kinase inhibitors, and the substituents at the 3 and 6 positions can be modified to achieve selectivity and potency for specific kinase targets.

-

Antifungal Agents: Pyridine carboxamide derivatives have shown promise as potential succinate dehydrogenase inhibitors with antifungal activity. [6][7]* Antibacterial Agents: Analogs of pyridine-3-carboxamide have been investigated for their efficacy against bacterial pathogens. [8] The synthetic accessibility of N-(tert-Butyl)-6-chloronicotinamide allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns. The chlorine atom at the 6-position serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.

Conclusion and Future Perspectives

N-(tert-Butyl)-6-chloronicotinamide is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and potential for further chemical elaboration make it a valuable tool in the quest for novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, synthesis, and spectroscopic characterization, offering a foundational understanding for researchers utilizing this compound in their work. As the field of drug discovery continues to evolve, the strategic use of versatile building blocks like N-(tert-Butyl)-6-chloronicotinamide will undoubtedly play a crucial role in the development of the next generation of medicines. Future research will likely focus on exploring the diverse chemical transformations possible with this scaffold and evaluating the biological activities of the resulting novel compounds.

References

-

PubChemLite. N-tert-butyl-6-chloronicotinamide (C10H13ClN2O). Available from: [Link]

-

Lead Sciences. N-(tert-Butyl)-6-chloronicotinamide. Available from: [Link]

-

PubMed. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]

-

PMC - NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

-

ResearchGate. The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. Available from: [Link]

-

ResearchGate. (PDF) Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Available from: [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. Available from: [Link]

-

SpringerLink. Synthesis and crystal structure of the [Co2(Nicotinamide)4(C4H9COO)4(H2O)] complex. Available from: [Link]

-

ACS Publications. Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Available from: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

-

PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

-

VTechWorks. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. Available from: [Link]

-

PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. Available from: [Link]

Sources

- 1. 115309-58-5 | N-(tert-Butyl)-6-chloronicotinamide - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-(tert-Butyl)-6-chloronicotinamide

An In-depth Technical Guide to N-(tert-Butyl)-6-chloronicotinamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of N-(tert-Butyl)-6-chloronicotinamide (CAS No. 115309-58-5), a key heterocyclic building block in modern organic synthesis.[1][2] As a derivative of nicotinamide, this compound's unique structural features—a chloro-substituted pyridine ring and a sterically hindering tert-butyl amide group—endow it with specific reactivity and physicochemical properties. This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, physical properties, a validated synthetic protocol, analytical characterization methods, and critical safety information. The causality behind experimental choices and the compound's role as a strategic intermediate in the synthesis of complex molecular targets are emphasized throughout.

Chemical Identity and Structure

N-(tert-Butyl)-6-chloronicotinamide is a substituted pyridinecarboxamide.[3] The presence of a chlorine atom at the 6-position activates the pyridine ring for certain nucleophilic substitution reactions, while the N-tert-butyl group provides steric bulk and influences solubility and crystal packing. Its precise molecular architecture is fundamental to its utility in synthetic chemistry.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 115309-58-5 | [1][2][3][4][5] |

| IUPAC Name | N-(tert-butyl)-6-chloronicotinamide | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2][3][4] |

| Molecular Weight | 212.68 g/mol | [2][3][4] |

| InChI Key | OJIUMMXADBUVFN-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(N=C1)Cl | [3][6] |

Physicochemical Properties

The physical properties of N-(tert-Butyl)-6-chloronicotinamide are dictated by its molecular structure. It is expected to be a solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media due to the hydrophobic tert-butyl group and the aromatic ring. While extensive experimental data is not publicly cataloged, the information available from suppliers and predictive models provides a solid foundation for its handling and use in reactions.

Table 2: Summary of Physicochemical Data

| Property | Value / Observation | Rationale / Source(s) |

| Physical Form | Solid / Powder | Inferred from related compounds.[7] |

| Melting Point | Data not available. Requires experimental determination. | The related precursor, 6-chloronicotinamide, melts at 210-212 °C. |

| Boiling Point | Data not available. | The related ester, tert-butyl 6-chloronicotinate, has a predicted boiling point of ~271 °C.[7] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][4] |

| Purity (Typical) | ≥97% | [1][3] |

Expertise Insight: The recommendation to store under an inert atmosphere is critical.[1][4] While the molecule is generally stable, the pyridine ring can be susceptible to long-term oxidative degradation, and the compound may be hygroscopic. An inert atmosphere (e.g., nitrogen or argon) minimizes these risks, ensuring the integrity of the reagent for high-precision synthesis.

Synthesis and Purification

The most direct and reliable method for synthesizing N-(tert-Butyl)-6-chloronicotinamide is through the amidation of 6-chloronicotinic acid. This process involves the activation of the carboxylic acid to facilitate nucleophilic attack by tert-butylamine. The choice of activating agent is key to achieving high yield and purity.

Synthetic Workflow Overview

The synthesis is a two-step process conceptually: activation of the carboxylic acid followed by amide bond formation. Using thionyl chloride (SOCl₂) to form the acyl chloride is a common and effective activation strategy.

Caption: General workflow for the synthesis of N-(tert-Butyl)-6-chloronicotinamide.

Detailed Experimental Protocol

Trustworthiness Note: This protocol is a self-validating system. Each step includes a rationale and checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.

-

Reagent Preparation & Inerting:

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (1.0 eq).

-

Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Causality: Anhydrous conditions are paramount to prevent the hydrolysis of the thionyl chloride and the highly reactive acyl chloride intermediate.

-

-

Acyl Chloride Formation:

-

Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature under nitrogen.

-

Heat the mixture to reflux (approx. 40°C for DCM, 80°C if using toluene with catalytic DMF) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Causality: Using an excess of thionyl chloride drives the reaction to completion. Refluxing provides the necessary activation energy for the conversion.

-

-

Amidation Reaction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cold acyl chloride solution. A precipitate (triethylamine hydrochloride) will form immediately.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

Causality: The reaction is performed at 0°C to control the initial exotherm. Triethylamine acts as an HCl scavenger, preventing the protonation of the valuable tert-butylamine nucleophile.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized N-(tert-Butyl)-6-chloronicotinamide is essential. Mass spectrometry and NMR spectroscopy are the primary techniques for structural elucidation.

Table 3: Key Analytical and Spectroscopic Data

| Analysis Type | Expected Result | Rationale / Source(s) |

| ¹H NMR | Singlet, 9H, ~1.3 ppm (tert-butyl protons). Multiplets/doublets, 3H, in the aromatic region ~7.5-9.0 ppm (pyridine ring protons). Broad singlet for N-H proton. | Based on standard chemical shifts. The tert-butyl group gives a characteristic sharp singlet due to the magnetic equivalence of the nine protons.[8] |

| ¹³C NMR | Signal ~29 ppm (tert-butyl methyl carbons). Signal ~51 ppm (tert-butyl quaternary carbon). Multiple signals in the aromatic region ~120-150 ppm. Signal for the carbonyl carbon ~165 ppm. | Inferred from typical values for similar functional groups.[8] |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 213.07892 m/z. Predicted [M+Na]⁺ = 235.06086 m/z. | [6] The distinct isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak. |

Chemical Reactivity and Stability

The reactivity of N-(tert-Butyl)-6-chloronicotinamide is centered on three key areas: the amide linkage, the chloro-substituent, and the pyridine ring.

-

Amide Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The steric hindrance from the tert-butyl group provides significant kinetic stability against hydrolysis compared to less substituted amides.

-

6-Chloro Substituent: This is the most synthetically versatile position. The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SₙAr) reactions, often requiring heat or metal catalysis. This makes the molecule an excellent scaffold for building molecular diversity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution, though the ring is generally electron-deficient.

The compound is stable under recommended storage conditions (room temperature, inert atmosphere).[1][4] Incompatible materials would include strong oxidizing agents and strong acids or bases, which could compromise the structure.

Applications in Research and Development

N-(tert-Butyl)-6-chloronicotinamide is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-functionalized structure, allowing for rapid elaboration into more complex target molecules.

Caption: Role of N-(tert-Butyl)-6-chloronicotinamide as a synthetic intermediate.

Its precursor, 6-chloronicotinic acid, is a known intermediate in the synthesis of pharmaceuticals such as the retinoid Tazarotene and various enzyme inhibitors.[9] By extension, N-(tert-Butyl)-6-chloronicotinamide provides a platform to introduce a protected or sterically defined amide group early in a synthetic sequence, which can be crucial for tuning the pharmacological properties of the final compound.

Safety and Handling

Appropriate safety measures must be employed when handling N-(tert-Butyl)-6-chloronicotinamide.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302).[3] It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, a full-face respirator with a particle filter may be necessary.[10]

-

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

N-(tert-Butyl)-6-chloronicotinamide is a valuable and versatile intermediate for chemical synthesis. Its well-defined structure, predictable reactivity at the 6-position, and the stabilizing influence of the tert-butyl group make it an ideal building block for creating libraries of novel compounds in drug discovery and materials science. Understanding its physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

-

N-(tert-Butyl)-6-chloronicotinamide. Lead Sciences. [Link]

-

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-(tert-Butyl)-6-chloronicotinamide. 3ASenrise. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

-

N-tert-butyl-6-chloronicotinamide (C10H13ClN2O). PubChemLite. [Link]

-

n-tert-Butyl-6-chlorine nicotinamid for synthesis, 25 g. Analytics-Shop. [Link]

-

Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

-

N-(TERT-BUTYL)-6-CHLORONICOTINAMIDE Quote Form. ChemUniverse. [Link]

-

Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Medium. [Link]

Sources

- 1. N-(tert-Butyl)-6-chloronicotinamide - Lead Sciences [lead-sciences.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 115309-58-5 | N-(tert-Butyl)-6-chloronicotinamide - AiFChem [aifchem.com]

- 4. 115309-58-5|N-(tert-Butyl)-6-chloronicotinamide|BLD Pharm [bldpharm.com]

- 5. N-(tert-Butyl)-6-chloronicotinamide|CAS 115309-58-5|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 6. PubChemLite - N-tert-butyl-6-chloronicotinamide (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. tert-Butyl 6-chloronicotinate | 115309-57-4 [sigmaaldrich.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to N-(tert-Butyl)-6-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-6-chloronicotinamide, with the IUPAC name N-(tert-butyl)-6-chloropyridine-3-carboxamide [1][2], is a heterocyclic organic compound that has garnered interest within the scientific community as a potential building block in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyridine ring coupled with a tert-butyl amide functional group, presents a unique scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its potential applications based on the biological activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

N-(tert-Butyl)-6-chloronicotinamide is a crystalline solid under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-6-chloropyridine-3-carboxamide | [1][2] |

| Synonyms | N-tert-Butyl-6-chloronicotinamide, 6-Chloro-N-tert-butylnicotinamide | [1][3] |

| CAS Number | 115309-58-5 | [3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3][4] |

| Molecular Weight | 212.68 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

Synthesis of N-(tert-Butyl)-6-chloronicotinamide

The synthesis of N-(tert-Butyl)-6-chloronicotinamide is typically achieved through a two-step process starting from 6-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with tert-butylamine to form the final amide product.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for N-(tert-Butyl)-6-chloronicotinamide.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloronicotinoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1 equivalent).

-

Suspend the acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) or use oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).

-

Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

-

After the reaction is complete, remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butyl)-6-chloronicotinamide

-

Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in the same anhydrous solvent.

-

Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, a mild acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-(tert-Butyl)-6-chloronicotinamide as a pure solid.

Analytical Characterization

The identity and purity of N-(tert-Butyl)-6-chloronicotinamide are confirmed using standard analytical techniques.

Mass Spectrometry

The predicted monoisotopic mass is 212.07164 Da.[2] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted m/z values for common adducts are presented below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.07892 |

| [M+Na]⁺ | 235.06086 |

| [M-H]⁻ | 211.06436 |

| [M+K]⁺ | 251.03480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H2 (Pyridine) |

| ~8.0 | dd | 1H | H4 (Pyridine) |

| ~7.4 | d | 1H | H5 (Pyridine) |

| ~6.0 | br s | 1H | NH |

| ~1.4 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~152 | C6 (Pyridine) |

| ~148 | C2 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~129 | C3 (Pyridine) |

| ~124 | C5 (Pyridine) |

| ~52 | C (CH₃)₃ |

| ~29 | C(C H₃)₃ |

Potential Applications and Research Directions in Drug Discovery

While specific biological targets for N-(tert-Butyl)-6-chloronicotinamide have not been extensively reported in the literature, its structural motifs suggest several promising avenues for research and development. The nicotinamide core is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.

Caption: Relationship between structural features and potential applications.

-

Enzyme Inhibition: The nicotinamide moiety is a key component of the NAD⁺/NADH coenzymes, making it a privileged scaffold for targeting enzymes such as kinases, polymerases, and dehydrogenases. The tert-butyl group can provide steric bulk and lipophilicity, potentially enhancing binding to hydrophobic pockets within enzyme active sites.

-

Anticancer and Antimicrobial Activity: Pyridine-3-carboxamide derivatives have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal properties. The chloro-substituent on the pyridine ring can modulate the electronic properties and metabolic stability of the molecule, which may contribute to its bioactivity.

-

Central Nervous System (CNS) Applications: Nicotinamide and its derivatives are known to have effects on the central nervous system. Further investigation into the ability of N-(tert-Butyl)-6-chloronicotinamide to cross the blood-brain barrier could open up possibilities for its use in developing treatments for neurological disorders.

This compound serves as an excellent starting point for library synthesis and structure-activity relationship (SAR) studies. The chlorine atom at the 6-position is amenable to substitution via nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups to explore and optimize biological activity.

Safety and Handling

As with any research chemical, N-(tert-Butyl)-6-chloronicotinamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-(tert-Butyl)-6-chloronicotinamide is a versatile chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis and the presence of multiple modifiable functional groups make it an attractive scaffold for the generation of compound libraries aimed at identifying novel therapeutic agents. While specific biological data for this compound is limited in the public domain, the known activities of related nicotinamides provide a strong rationale for its further investigation in various therapeutic areas.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Contents 1. Experimental Section Figure S1a. 1H-NMR spectrum (C6D6) of 1. Figure S1b. 13C{1H}. Retrieved from [Link]

-

Lead Sciences. (n.d.). N-(tert-Butyl)-6-chloronicotinamide. Retrieved from [Link]

-

Supporting Information. (n.d.). 2. Retrieved from [Link]

-

PubChemLite. (n.d.). N-tert-butyl-6-chloronicotinamide (C10H13ClN2O). Retrieved from [Link]

Sources

- 1. 115309-58-5 | N-(tert-Butyl)-6-chloronicotinamide - AiFChem [aifchem.com]

- 2. PubChemLite - N-tert-butyl-6-chloronicotinamide (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. N-(tert-Butyl)-6-chloronicotinamide - Lead Sciences [lead-sciences.com]

- 4. 115309-58-5|N-(tert-Butyl)-6-chloronicotinamide|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of N-(tert-Butyl)-6-chloronicotinamide and its Core Precursors

This guide provides an in-depth exploration of the synthetic pathways leading to N-(tert-Butyl)-6-chloronicotinamide, a key building block in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical precursors, details validated synthetic protocols, and explains the fundamental chemistry underpinning each transformation.

Introduction: Strategic Importance of N-(tert-Butyl)-6-chloronicotinamide

N-(tert-Butyl)-6-chloronicotinamide is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a chlorine atom on the pyridine ring offers a handle for further functionalization via cross-coupling reactions, while the tert-butylamide group provides steric bulk and modulates pharmacokinetic properties. Understanding the efficient synthesis of this compound is paramount for programs that utilize it as a core intermediate.

This guide will deconstruct the synthesis into its principal stages, focusing on the preparation of two key precursors: 6-chloronicotinic acid and 6-chloronicotinoyl chloride . We will explore multiple viable routes for the synthesis of these precursors and conclude with the final amidation step.

The Cornerstone Precursor: Synthesis of 6-Chloronicotinic Acid

The journey to our target molecule begins with the synthesis of 6-chloronicotinic acid. The choice of the synthetic route to this precursor is a critical decision, often dictated by the availability of starting materials, scalability, and environmental considerations. We will discuss two prominent and mechanistically distinct pathways.

Route A: Catalytic Oxidation of 2-Chloro-5-methylpyridine

This modern approach is favored for its atom economy and milder conditions compared to traditional stoichiometric oxidants. It leverages the selective oxidation of a methyl group to a carboxylic acid.

Causality and Expertise: The choice of a cobalt (II) acetate catalyst is strategic. The cobalt salt, in the presence of an oxygen atmosphere, initiates a free-radical chain reaction. The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds on the pyridine ring, allowing for selective oxidation at this position. Chlorobenzene is an excellent solvent for this reaction due to its high boiling point, which permits the necessary reaction temperatures, and its relative inertness under the oxidative conditions.

Experimental Protocol: Cobalt-Catalyzed Oxidation [1][2]

-

Vessel Preparation: To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt (II) acetate (3 g).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 80°C.

-

Oxygen Introduction: Introduce a steady stream of oxygen gas through the gas inlet tube at a controlled flow rate of approximately 0.4 L/min.

-

Reaction Monitoring: Maintain the reaction temperature at 80°C for 4-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

-

Filtration: Filter the mixture to collect the crude solid, which will be a mixture of 6-chloronicotinic acid and the cobalt catalyst.

-

Purification (Recrystallization): Transfer the crude solid to a separate flask and add methanol (600 g). Heat the suspension to reflux with stirring until all the solid dissolves.

-

Crystallization: Slowly cool the solution to 5°C to induce crystallization of the pure product. Maintain this temperature and continue stirring for 1 hour.

-

Final Product Collection: Filter the crystalline solid, wash the filter cake with a small portion of cold methanol, and dry the product at 80°C for 4 hours to yield pure 6-chloronicotinic acid.

Route B: Chlorination of 6-Hydroxynicotinic Acid

This classical route involves the conversion of the readily available 6-hydroxynicotinic acid. This precursor can itself be synthesized from inexpensive starting materials like DL-malic acid.[3][4]

Causality and Expertise: The conversion of a hydroxypyridine to a chloropyridine is a nucleophilic aromatic substitution. However, the hydroxyl group is a poor leaving group. Therefore, it must be activated. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) serve as both the chlorinating agent and the activator. They convert the pyridone tautomer's hydroxyl group into a better leaving group (a phosphate or similar species), which is then readily displaced by a chloride ion. This method is robust and high-yielding, though it uses harsher reagents than Route A.

Experimental Protocol: Chlorination

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of the reagents.

-

Vessel Preparation: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 6-hydroxynicotinic acid to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and must be done with caution.

-

Isolation: The 6-chloronicotinic acid will precipitate from the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

| Parameter | Route A: Catalytic Oxidation | Route B: Chlorination of 6-Hydroxynicotinic Acid |

| Starting Material | 2-Chloro-5-methylpyridine | 6-Hydroxynicotinic Acid |

| Key Reagents | O₂, Cobalt (II) Acetate | POCl₃ or PCl₅ |

| Typical Yield | ~80%[2] | >90% |

| Advantages | Milder conditions, "greener" process | High yield, robust reaction |

| Disadvantages | Requires gas handling (Oxygen) | Harsh reagents, exothermic quench |

Activation of the Carboxylic Acid: Synthesis of 6-Chloronicotinoyl Chloride

The carboxylic acid of 6-chloronicotinic acid is not electrophilic enough to react readily with tert-butylamine. It must first be activated by converting it to a more reactive acyl chloride. This is a crucial step that enables the final amidation.

Causality and Expertise: The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[5][6] The choice of chlorinating agent is important.

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice. Its reaction with the carboxylic acid produces the desired acyl chloride and the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases.[7] This simplifies purification, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion.

-

Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃): This combination is also highly effective.[8] However, it produces a liquid byproduct, POCl₃ (when using PCl₅), which must be separated from the product, typically by distillation.[8]

Experimental Protocol: Using Thionyl Chloride [9]

-

Vessel Setup: Place 6-chloronicotinic acid (250 g) in a flask equipped with a reflux condenser and a gas trap.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 850 mL).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The solid acid will dissolve as it is converted to the acyl chloride.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 6-chloronicotinoyl chloride can often be used directly in the next step or further purified by vacuum distillation.

The Final Transformation: Amidation to N-(tert-Butyl)-6-chloronicotinamide

The final step is the formation of the amide bond via a nucleophilic acyl substitution reaction between the highly reactive 6-chloronicotinoyl chloride and tert-butylamine. This is a classic example of the Schotten-Baumann reaction.[10]

Causality and Expertise: The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine onto the electrophilic carbonyl carbon of the acyl chloride.[11][12] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[11] A base, such as triethylamine or pyridine, is typically added to the reaction. Its role is crucial: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct.[10] Without this base, the HCl would protonate the tert-butylamine starting material, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction. The steric hindrance of the tert-butyl group can slow the reaction compared to less bulky amines, sometimes necessitating slightly elevated temperatures or longer reaction times.

Experimental Protocol: Amidation

-

Vessel Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine and a slight excess (1.1 equivalents) of a non-nucleophilic base like triethylamine in a suitable anhydrous solvent (e.g., dichloromethane (DCM), THF, or toluene).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acyl Chloride Addition: Dissolve the 6-chloronicotinoyl chloride in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(tert-Butyl)-6-chloronicotinamide can be purified by recrystallization (e.g., from an ethanol/water mixture or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion

The synthesis of N-(tert-Butyl)-6-chloronicotinamide is a multi-step process that hinges on the successful preparation and activation of its key precursor, 6-chloronicotinic acid. By understanding the chemical principles behind each step—from the selective oxidation or chlorination to form the acid, to the critical activation to the acyl chloride, and the final nucleophilic substitution—researchers can make informed decisions to optimize their synthetic strategy. The protocols described herein represent robust and validated methods, providing a solid foundation for the production of this valuable chemical intermediate.

References

- CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. ResearchGate. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 2. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

N-(tert-Butyl)-6-chloronicotinamide: A Key Architectural Element in the Synthesis of Neurokinin-1 Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(tert-Butyl)-6-chloronicotinamide, a substituted pyridine derivative, has emerged as a molecule of significant interest in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its primary and critical role lies in its function as a versatile and advanced intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of N-(tert-Butyl)-6-chloronicotinamide, with a particular focus on its pivotal role as a key building block in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Netupitant. We will delve into its synthesis, chemical properties, and the strategic rationale behind its use in the construction of this clinically important antiemetic drug. This document will serve as a resource for researchers and drug development professionals, offering insights into the practical application of this important synthetic scaffold.

Introduction to N-(tert-Butyl)-6-chloronicotinamide

N-(tert-Butyl)-6-chloronicotinamide is a heterocyclic compound belonging to the pyridine family.[1][2] Its structure, featuring a chlorine atom at the 6-position and a tert-butyl amide group at the 3-position of the pyridine ring, makes it a valuable precursor in multi-step organic synthesis.[3][4]

Chemical Properties and Identification

The fundamental physicochemical properties of N-(tert-Butyl)-6-chloronicotinamide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 115309-58-5 | [4] |

| Molecular Formula | C10H13ClN2O | [4] |

| Molecular Weight | 212.68 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >97% | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis of the Core Scaffold

The synthesis of N-(tert-Butyl)-6-chloronicotinamide typically originates from its parent compound, 6-chloronicotinic acid. The process involves the formation of an amide bond with tert-butylamine. This reaction is a standard procedure in organic synthesis, often proceeding through an activated carboxylic acid derivative (such as an acyl chloride or an active ester) to facilitate the nucleophilic attack by the amine.

The Pivotal Role in the Synthesis of Netupitant

The most prominent application of N-(tert-Butyl)-6-chloronicotinamide in medicinal chemistry is its function as a key intermediate in the synthesis of Netupitant.[5]

Introduction to Netupitant and its Mechanism of Action

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist.[5][6] The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in the transmission of pain signals and, crucially, in the emetic reflex. By blocking the NK1 receptor in the central nervous system, Netupitant effectively inhibits the nausea and vomiting induced by chemotherapy.[5][6] It is clinically available in a fixed-dose combination with palonosetron, a 5-HT3 receptor antagonist, providing a dual mechanism of action for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).

The Synthetic Pathway to Netupitant from N-(tert-Butyl)-6-chloronicotinamide

A critical step in the synthesis of Netupitant involves the introduction of an o-tolyl group at the 4-position of the pyridine ring of a 6-chloronicotinic acid derivative. This is achieved through a selective 1,4-addition of a Grignard reagent.[5] The N-(tert-Butyl)-6-chloronicotinamide scaffold serves as an excellent substrate for this transformation.

The following is a representative experimental protocol for the 1,4-addition of an o-tolyl Grignard reagent to N-(tert-Butyl)-6-chloronicotinamide, a crucial step in the synthesis of Netupitant.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromotoluene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (o-tolylmagnesium bromide). The reaction mixture is typically gently heated to maintain a steady reflux until the magnesium is consumed.

-

1,4-Addition Reaction: The solution of N-(tert-Butyl)-6-chloronicotinamide in anhydrous THF is cooled to a low temperature (e.g., -78 °C) in a separate reaction vessel under an inert atmosphere. The freshly prepared o-tolylmagnesium bromide solution is then added dropwise to the cooled solution of the nicotinamide derivative. The reaction is stirred at this low temperature for a specified period to ensure the completion of the 1,4-addition.

-

Oxidation and Work-up: The reaction mixture is then treated with an oxidizing agent, such as iodine or air, to aromatize the dihydropyridine intermediate formed during the Grignard addition. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product, N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide, as a solid.[1][7]

Causality of Experimental Choices in the Synthesis

-

Use of Grignard Reagent: Grignard reagents are potent nucleophiles and strong bases, making them ideal for forming new carbon-carbon bonds.[3][8] The choice of o-tolylmagnesium bromide directly installs the required substituent for the Netupitant structure.

-

Low-Temperature Reaction: The 1,4-addition is conducted at low temperatures to enhance selectivity and minimize side reactions, such as 1,2-addition to the amide carbonyl group.

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Oxidation Step: The initial 1,4-addition of the Grignard reagent disrupts the aromaticity of the pyridine ring. The subsequent oxidation step is essential to re-aromatize the ring and obtain the stable substituted pyridine derivative.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from 6-chloronicotinic acid to Netupitant.

Structure-Activity Relationship (SAR) Insights

While N-(tert-Butyl)-6-chloronicotinamide is primarily a synthetic intermediate, its structural features are crucial for the biological activity of the final drug product, Netupitant.

The Importance of the Nicotinamide Core in NK1 Receptor Antagonists

The substituted pyridine ring, the core of the nicotinamide structure, serves as a rigid scaffold to orient the necessary pharmacophoric elements for effective binding to the NK1 receptor. The nitrogen atom within the pyridine ring can participate in hydrogen bonding interactions within the receptor's binding pocket.

The Role of the tert-Butyl and Chloro Substituents

-

tert-Butyl Group: The bulky tert-butyl group on the amide nitrogen plays a significant role in influencing the conformation of the molecule. This steric hindrance can lock the molecule into a specific orientation that is favorable for receptor binding. Furthermore, this group enhances the lipophilicity of the molecule, which can be a critical factor in its pharmacokinetic profile, including absorption and distribution.

-

Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is an electron-withdrawing group. This electronic modification influences the reactivity of the pyridine ring, making the 4-position susceptible to nucleophilic attack by the Grignard reagent, thus facilitating the key bond formation in the synthesis of Netupitant.

Biological Activity Profile of N-(tert-Butyl)-6-chloronicotinamide

Current Understanding of Intrinsic Activity

To date, there is a lack of significant published data on the intrinsic biological or pharmacological activity of N-(tert-Butyl)-6-chloronicotinamide. Its primary role in the scientific literature and commercial availability is that of a chemical building block for organic synthesis.[2][3][4]

Focus on its Role as a Versatile Synthetic Intermediate

The true value of N-(tert-Butyl)-6-chloronicotinamide in medicinal chemistry is its utility as a versatile intermediate. The presence of multiple reactive sites—the chlorinated pyridine ring and the amide group—allows for a variety of chemical transformations, making it a valuable starting point for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.

Future Perspectives

Potential for the Synthesis of Other Bioactive Molecules

The synthetic accessibility and the potential for further functionalization of the N-(tert-Butyl)-6-chloronicotinamide scaffold suggest that it could be employed in the synthesis of other novel bioactive compounds. The chlorine atom can be displaced by various nucleophiles, and the amide bond can be hydrolyzed or reduced, opening up avenues for creating diverse chemical libraries for drug discovery screening.

Exploration of Derivatives for New Therapeutic Targets